molecular formula C6H12O2 B168384 2-(Tetrahydro-3-furanyl)ethanol CAS No. 130990-25-9

2-(Tetrahydro-3-furanyl)ethanol

Cat. No.: B168384
CAS No.: 130990-25-9
M. Wt: 116.16 g/mol
InChI Key: SVNHEBUGYPWWOF-UHFFFAOYSA-N
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Description

2-(Tetrahydro-3-furanyl)ethanol, also known by its synonyms such as 2-(oxolan-3-yl)ethanol and 2-(Tetrahydrofuran-3-yl)ethanol, is an organic compound with the molecular formula C6H12O2 . It is a colorless liquid.


Synthesis Analysis

The synthesis of this compound and similar compounds has been a subject of research. For instance, asymmetric construction of pharmacologically interesting tetrahydrofuranyl spirooxindole frameworks has been achieved through organocatalytic [3+2] annulations of the readily available 3-hydroxyoxindoles and pyrrolidone-derived cyclic ketolactams .


Molecular Structure Analysis

The molecular weight of this compound is 116.16 g/mol . The IUPAC name is 2-(oxolan-3-yl)ethanol . The InChI string is InChI=1S/C6H12O2/c7-3-1-6-2-4-8-5-6/h6-7H,1-5H2 . The Canonical SMILES representation is C1COCC1CCO .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 116.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass is 116.083729621 g/mol . The topological polar surface area is 29.5 Ų . The heavy atom count is 8 .

Scientific Research Applications

Biomass Conversion to Diesel

One area of research involving 2-(Tetrahydro-3-furanyl)ethanol, or related compounds, focuses on the conversion of biomass-derived glucose and fructose to alternative diesel additives. Studies show that certain catalysts, such as Amberlyst-15, are highly effective for the etherification of furanyl alcohols, a category to which this compound belongs. This process is important for the production of bio-based diesel fuels, highlighting the potential of furanyl alcohols in renewable energy sources (Sacia, Balakrishnan, & Bell, 2014).

Catalytic Activity in Ethanol Dehydration

In another study, the catalytic activity of commercial transition aluminas was explored in the dehydration of ethanol. This research is relevant because it examines how different catalysts can influence the conversion of ethanol, a process that can be indirectly related to the chemistry of compounds like this compound. The study found significant variances in activity based on the alumina phase and impurities, affecting ethanol conversion to ethylene (Phung, Lagazzo, Crespo, Escribano, & Busca, 2014).

Ethanol Production from Biomass

Research into improving ethanol production from biomass residues, such as furfural process residue, is also pertinent. Optimization of prehydrolysis time and substrate feeding has shown to significantly enhance ethanol yields, demonstrating the potential for efficient biofuel production using waste biomass. This process directly relates to the broader field of alcohol chemistry and renewable energy sources (He, Zhang, Liu, Xu, & Xiong, 2016).

Ethanol's Role in Food Industries

The role of ethanol in food industries, particularly concerning its Halal status, was examined, highlighting the importance of ethanol in various industrial applications beyond fuel and solvents. This research indirectly relates to substances like this compound by exploring the broader implications of ethanol use in society (Alzeer & Hadeed, 2016).

Alcohols Extraction from Water

The extraction of alcohols from water using ionic liquids, which could include compounds like this compound, represents an innovative method for separating bio-alcohols from aqueous solutions. This method is critical for the purification and production of biofuels and other bio-based chemicals, showcasing the potential for green chemistry solutions (Chapeaux, Simoni, Ronan, Stadtherr, & Brennecke, 2008).

Properties

IUPAC Name

2-(oxolan-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c7-3-1-6-2-4-8-5-6/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNHEBUGYPWWOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10456039
Record name 2-(Tetrahydro-3-furanyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130990-25-9
Record name 2-(Tetrahydro-3-furanyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(oxolan-3-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

400 ml of triethyl citrate were hydrogenated at 200° C. and 200 bar together with 1100 ml of ethanol and 60 g of catalyst B (4-mm pellets) until the take-up of hydrogen had ceased. The reaction product was freed from ethanol and distilled under reduced pressure, giving 80 g (42%) of 3-(2'-hydroxyethyl)tetrahydrofuran and 1.8 g (1%) of 4-hydroxymethyltetrahydropyran.
Quantity
400 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
catalyst B
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60 g
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catalyst
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solvent
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1100 mL
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solvent
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Synthesis routes and methods II

Procedure details

400 g of citric acid were dissolved in 1000 ml of n-butanol and hydrogenated at 250° C. and 200 bar together with 60 g of catalyst A (4-mm pellets) until the take-up of hydrogen had ceased. The reaction product was freed from n-butanol and ethanol and distilled under reduced pressure, giving 99 g (52%) of 3-(2'-hydroxyethyl)tetrahydrofuran and 2.9 g (1.5%) of 4-hydroxymethyltetrahydropyran.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
1000 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
catalyst A
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60 g
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catalyst
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0 (± 1) mol
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solvent
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Synthesis routes and methods III

Procedure details

400 ml of triethyl citrate were hydrogenated at 175° C. and 50 bar together with 1100 ml of tetrahydrofuran and 60 g of catalyst F (4-mm tablets) until the take-up of hydrogen had ceased. The reaction product was freed from tetrahydrofuran and distilled under reduced pressure, giving 101 g (39%) of ethyl tetrahydrofurfurylacetate and 57 g (30%) of 3-(2'-hydroxyethyl)tetrahydrofuran.
Quantity
400 mL
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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1100 mL
Type
reactant
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[Compound]
Name
catalyst F
Quantity
60 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods IV

Procedure details

400 ml of triethyl citrate were hydrogenated at 225° C. and 200 bar together with 1100 ml of tetrahydrofuran and 60 g of catalyst H (3-mm tablets) until the take-up of hydrogen had ceased. The reaction product was freed from tetrahydrofuran and ethanol and distilled under reduced pressure, giving 93.6 g (49%) of 3-(2'-hydroxyethyl)tetrahydrofuran and 6.8 g (3.6%) of 4-hydroxymethyltetrahydropyran.
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
1100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
catalyst H
Quantity
60 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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